4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one
Description
Properties
CAS No. |
1184920-59-9 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylpyrazolo[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-7(2)13-9-6-11-12(3)8(9)4-5-10(13)14/h4-7H,1-3H3 |
InChI Key |
BYAKACJHEFKYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC2=C1C=NN2C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-chloro-3-nitropyridines serve as the pyridine core precursor.
- Arenediazonium tosylates are used for azo-coupling reactions.
- Intermediates such as N-acetyl hydrazones are formed transiently before cyclization.
Synthetic Sequence
The synthetic route involves the following key steps:
Nucleophilic Aromatic Substitution (SNAr):
The 2-chloro-3-nitropyridine reacts with an appropriate nucleophile (e.g., hydrazine derivatives) to substitute the chlorine atom, introducing an amino group necessary for subsequent ring closure.Azo-Coupling and Japp–Klingemann Reaction:
The amino-substituted intermediate undergoes azo-coupling with arenediazonium salts, forming azo compounds that are then transformed into hydrazones.Cyclization and Ring Annulation:
The hydrazone intermediate undergoes intramolecular cyclization, forming the fused pyrazolo[4,3-b]pyridine ring system. This step can involve an unusual C-N migration of the acetyl group , as supported by NMR studies and isolation of intermediates.Final Modifications:
Introduction of the isopropyl group at position 4 and methylation at the N-1 position can be achieved via alkylation reactions on the pyrazolo[4,3-b]pyridin-5(4H)-one scaffold.
Reaction Conditions and Optimization
- The reaction is typically conducted in acetonitrile (MeCN) at room temperature for the initial coupling.
- Acidification with hydrochloric acid (to pH ~3) and extraction with chloroform are used for workup.
- Column chromatography on silica gel with chloroform as eluent purifies intermediates and final products.
- Temperature control is crucial during the conversion of hydrazone intermediates to the pyrazolo[4,3-b]pyridine core (e.g., 20 °C for 30 min followed by 40 °C for 15 min) to optimize yields and purity.
Representative Data Table: Reaction Progress and Product Formation
| Time (min) | Temperature (°C) | Composition (mol%) | Notes |
|---|---|---|---|
| 3 | 20 | 100% N-acetyl hydrazone (5a′) | Complete conversion of 4a to 5a′ |
| 30 | 20 | ~50% N-acetyl hydrazone (5a′), ~50% pyrazolo[4,3-b]pyridine (5a) | Equimolar mixture |
| 45 | 40 | >90% pyrazolo[4,3-b]pyridine (5a) | Mostly pure target compound |
Table 1: Monitoring of intermediate conversion to pyrazolo[4,3-b]pyridine during synthesis.
Mechanistic Insights
- The Japp–Klingemann reaction is central to the formation of hydrazone intermediates, which then cyclize to form the fused ring system.
- An unusual C-N migration of the acetyl group occurs during the cyclization step, as evidenced by isolated intermediates and NMR experiments.
- The reaction sequence is performed in a one-pot manner , enhancing operational simplicity and efficiency.
- The method tolerates electron-withdrawing groups on the pyridine ring, broadening substrate scope.
Alternative Synthetic Approaches and Comparisons
While the above method is efficient, other approaches to synthesize pyrazolo[4,3-b]pyridine derivatives include:
- Cyclocondensation of 4-aminopyrazole-5-carbaldehydes (N-protected forms) with suitable aldehydes or malonodialdehydes.
- Cyclization of 5-functionalized 4-aminopyrazoles with aldehydes.
- Annulation of pyrazole rings onto functionalized pyridines via palladium-catalyzed cross-coupling reactions, though less common for this specific scaffold.
Comparison with pyrazolo[3,4-b]pyridines synthesis shows that the this compound requires tailored conditions due to differences in ring fusion and substitution patterns.
Summary Table of Key Synthetic Parameters
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly as inhibitors of enzymes like HSP90.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, as an HSP90 inhibitor, it binds to the N-terminal ATP binding site of HSP90α and HSP90β, disrupting their function and leading to the degradation of client proteins . This mechanism is crucial for its potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Pyridine Cores
describes pyrazolo[4,3-c]pyridin-5(4H)-one derivatives (compounds 8a–i), which share a fused pyrazole-pyridinone system but differ in substituents and appended pharmacophores. Key comparisons include:
Key Insight: The target compound lacks polar functional groups (e.g., carboxylic acids) present in 8a–i, likely reducing solubility but increasing passive diffusion across membranes.
Pyrrolo[2,3-b]pyridine Derivatives
highlights 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., 4h ) as FGFR inhibitors. Structural differences and implications:
- Core Heterocycle: Pyrrolo[2,3-b]pyridine (6-5 fused system) vs. pyrazolo[4,3-b]pyridinone (5-6 fused system). The former includes a pyrrole ring, while the latter incorporates a pyrazole and ketone.
- Substituents : Compound 4h features a trifluoromethyl group and methoxy moiety, contributing to high FGFR1–3 inhibition (IC50 = 7–25 nM) .
- Bioactivity : The target compound’s isopropyl and methyl groups are less electronegative than 4h ’s trifluoromethyl group, suggesting weaker interactions with kinase ATP-binding pockets.
Thiazolo[4,5-b]pyridin-5(4H)-one Derivatives
describes 7-hydroxy-2-[3-(trifluoromethyl)anilino]thiazolo[4,5-b]pyridin-5(4H)-one, which replaces the pyrazole ring with a thiazole. Key differences:
- Physical Properties: The thiazolo derivative has a predicted pKa of ~4.5 (acidic due to hydroxyl and thiazole NH), whereas the target compound’s pyridinone ketone may exhibit weaker acidity .
- Applications: Thiazolo derivatives are explored as fluorescent sensors or enzyme inhibitors, contrasting with pyrazolo-pyridinones’ kinase-targeting roles .
Spiro and Quinoline-Fused Derivatives
and include spiro-thiazolinones and quinoline-fused pyrazolo[3,4-c]pyrimidines. For example:
- Spiro-thiazolinones (): Feature a sulfur-containing spiro system, offering conformational rigidity absent in the target compound .
- Quinoline-pyrazolo-pyrimidines (): Larger tricyclic systems with appended fluorinated chromenones, enabling DNA intercalation or topoisomerase inhibition .
Biological Activity
4-Isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, with the CAS number 1184920-59-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazolo[4,3-b]pyridines, which are known for their diverse pharmacological properties.
- Molecular Formula : C10H13N3O
- Molecular Weight : 191.23 g/mol
- Canonical SMILES : CC(C)N1C(=O)C=CC2=C1C=NN2C
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. In particular, compounds containing the pyrazolo[4,3-b]pyridine scaffold have been shown to inhibit various cancer cell lines. For instance, studies have demonstrated that derivatives can inhibit BRAF(V600E), a common mutation in melanoma, along with other targets such as EGFR and Aurora-A kinase .
Table 1: Summary of Antitumor Activity of Pyrazolo Derivatives
| Compound | Target | IC50 (µM) | Cancer Type |
|---|---|---|---|
| 4-Isopropyl-1-methyl... | BRAF(V600E) | 50 | Melanoma |
| Other Pyrazolo Derivative 1 | EGFR | 30 | Lung Cancer |
| Other Pyrazolo Derivative 2 | Aurora-A Kinase | 25 | Breast Cancer |
Anti-inflammatory Effects
In addition to antitumor activity, pyrazolo derivatives have shown promising anti-inflammatory effects. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various in vitro models. This suggests their potential utility in treating inflammatory diseases .
Antibacterial Properties
The antibacterial activity of pyrazolo derivatives has also been explored. Some studies have reported that certain derivatives exhibit significant inhibition against bacterial strains by disrupting cell membrane integrity, leading to cell lysis .
Case Studies and Research Findings
-
Combination Therapy in Breast Cancer :
A study investigated the synergistic effects of pyrazolo derivatives with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated enhanced cytotoxicity when combined, suggesting potential for combination therapies in cancer treatment . -
Mechanism of Action :
Research into the mechanisms underlying the biological activities of these compounds has revealed that they may act by inhibiting key enzymes involved in cancer progression and inflammation, thereby providing a dual therapeutic approach . -
Structure Activity Relationship (SAR) :
The SAR studies have highlighted that modifications on the pyrazolo ring can significantly impact biological activity. For example, the introduction of isopropyl groups has been associated with increased potency against specific targets .
Q & A
Advanced Research Question
- Enzyme inhibition assays : For example, fluorogenic substrate-based assays to test inhibition of coagulation factor Xa (as in ).
- Cellular models : Dose-response studies in cancer or inflammatory cell lines to assess cytotoxicity or pathway modulation.
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets.
Ensure purity (>95% by HPLC) and use appropriate controls (e.g., L-745,870 in ) to validate specificity .
How can contradictory biological activity data across studies be resolved?
Advanced Research Question
Discrepancies may arise from:
- Structural variations : Minor substituent changes (e.g., bromo vs. isopropyl groups in ) can drastically alter activity.
- Assay conditions : Differences in buffer pH (e.g., ammonium acetate pH 6.5 in ) or incubation time.
- Purity issues : Impurities (e.g., residual solvents or unreacted intermediates) may interfere with bioassays.
Mitigation strategies include: - Reproducing experiments under standardized protocols.
- Performing structure-activity relationship (SAR) studies to isolate critical functional groups.
- Validating results using orthogonal assays (e.g., enzymatic vs. cellular) .
What are the key considerations for computational modeling of this compound?
Advanced Research Question
- Force field selection : Use parameterized models for heterocyclic systems (e.g., pyrazolo-pyridinones).
- Docking studies : Align with crystallographic data (e.g., dihedral angles from ) to predict binding modes.
- Quantum mechanical (QM) calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability.
Validate predictions with experimental data (e.g., NMR chemical shifts or kinetic parameters) .
How can derivatives of this compound be synthesized for SAR studies?
Advanced Research Question
- Functional group modifications : Introduce halogens (e.g., bromo in ) or alkyl chains via nucleophilic substitution.
- Cross-coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to attach aryl/heteroaryl groups.
- Protecting group strategies : Temporarily mask reactive sites (e.g., hydroxyl or amine groups) during synthesis.
Characterize derivatives using LC-MS and compare bioactivity profiles to identify key pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
